molecular formula C12H9F6N7O3 B11525770 4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-hydrazinyl-N-(2-nitrophenyl)-1,3,5-triazin-2-amine

4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-hydrazinyl-N-(2-nitrophenyl)-1,3,5-triazin-2-amine

Cat. No.: B11525770
M. Wt: 413.24 g/mol
InChI Key: YMEQBDXEJDXDKI-UHFFFAOYSA-N
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Description

4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-hydrazinyl-N-(2-nitrophenyl)-1,3,5-triazin-2-amine is a complex organic compound featuring a triazine ring substituted with hydrazinyl and nitrophenyl groups, and an ether linkage to a hexafluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-hydrazinyl-N-(2-nitrophenyl)-1,3,5-triazin-2-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of azo or azoxy derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The triazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Various nucleophiles such as amines, thiols, and alcohols.

Major Products

    Azo Compounds: Formed through oxidation of the hydrazinyl group.

    Amines: Resulting from the reduction of the nitro group.

    Functionalized Triazines: Produced through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Its unique structure makes it suitable for the development of advanced materials with specific properties.

Biology

    Bioconjugation: The compound can be used to modify biomolecules, aiding in the study of biological processes.

    Drug Development:

Medicine

    Diagnostic Agents: The compound’s unique properties can be exploited in the development of diagnostic tools.

    Therapeutics: Research into its potential therapeutic effects is ongoing, particularly in the field of oncology.

Industry

    Polymer Chemistry: Used in the synthesis of specialized polymers with enhanced properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The hydrazinyl and nitrophenyl groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s binding affinity and specificity. The hexafluoropropyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-hydrazinyl-N-(2-nitrophenyl)-1,3,5-triazin-2-amine is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

Molecular Formula

C12H9F6N7O3

Molecular Weight

413.24 g/mol

IUPAC Name

4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-6-hydrazinyl-N-(2-nitrophenyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C12H9F6N7O3/c13-11(14,15)7(12(16,17)18)28-10-22-8(21-9(23-10)24-19)20-5-3-1-2-4-6(5)25(26)27/h1-4,7H,19H2,(H2,20,21,22,23,24)

InChI Key

YMEQBDXEJDXDKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=NC(=N2)OC(C(F)(F)F)C(F)(F)F)NN)[N+](=O)[O-]

Origin of Product

United States

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